

A Technical Guide to 2-Acetylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Acetylphenylboronic acid*

Cat. No.: *B057525*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: **2-Acetylphenylboronic acid** is a versatile bifunctional molecule increasingly utilized in chemical biology, diagnostics, and drug discovery. Its unique structure, featuring both a boronic acid moiety and a ketone group, enables specific covalent interactions and serves as a valuable building block in organic synthesis. This guide provides an in-depth overview of its physicochemical properties, key applications, and detailed experimental protocols. It is intended to serve as a comprehensive resource for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties of 2-Acetylphenylboronic Acid

2-Acetylphenylboronic acid is a derivative of benzene containing both a boronic acid and an acetyl group. These functional groups bestow upon it unique chemical reactivity, making it a valuable reagent in various scientific domains. Its core quantitative data are summarized below.

Property	Value	Reference(s)
Molecular Weight	163.97 g/mol	[1]
Molecular Formula	C ₈ H ₉ BO ₃	[2]
CAS Number	308103-40-4	[3]
IUPAC Name	(2-acetylphenyl)boronic acid	[2]
Physical Appearance	White to yellow powder and/or chunks	[2]
Purity (Typical)	≥95%	[2]
Storage Conditions	Inert atmosphere, 2-8°C	
InChI Key	ZKAOVABYLXQUTI-UHFFFAOYSA-N	[3] [2]
SMILES	CC(=O)C1=CC=CC=C1B(O)O	[2]

Applications in Research and Drug Development

The unique chemistry of phenylboronic acid and its derivatives has positioned them as indispensable tools in modern research. The presence of the acetyl group in the ortho position provides **2-acetylphenylboronic acid** with distinct reactivity for bioorthogonal chemistry.

- **Bioorthogonal Chemistry:** The combination of a carbonyl group and a boronic acid allows for specific covalent interactions. One key application is the formation of iminoboronates through reaction with molecules containing hydrazine, hydroxylamine, or semicarbazide functionalities, a strategy used for site-selective labeling of proteins.[\[4\]](#)
- **Saccharide Sensing:** A hallmark of boronic acids is their ability to form reversible covalent bonds (cyclic boronate esters) with cis-1,2- or 1,3-diols, a motif abundant in saccharides.[\[5\]](#) This interaction is the basis for developing fluorescent probes and sensors for glucose monitoring and detecting other biologically important carbohydrates like sialic acid, which is often overexpressed on cancer cells.[\[6\]](#)[\[7\]](#)

- Drug Discovery and Delivery: Boronic acids are crucial in medicinal chemistry.[\[8\]](#) Several FDA-approved drugs, such as the proteasome inhibitor bortezomib, contain a boronic acid warhead that forms a stable complex with the target enzyme's active site.[\[9\]](#) The ability of boronic acids to interact with biological diols is also exploited in drug delivery systems to target specific cell types or create stimuli-responsive carriers.[\[6\]](#)[\[7\]](#)
- Synthetic Chemistry Intermediate: As a substituted arylboronic acid, this compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds to construct complex biaryl structures, which are common scaffolds in pharmaceuticals.[\[10\]](#)

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a representative protocol for utilizing a boronic acid-based fluorescent probe for saccharide detection, a common application for this class of compounds.

Protocol: Saccharide Detection Using a Boronic Acid-Based Fluorescent Probe

This protocol describes a general procedure for quantifying the interaction between a boronic acid probe and a target saccharide using fluorescence spectroscopy.[\[11\]](#)

A. Materials and Reagents:

- Boronic acid fluorescent probe (e.g., a commercially available or synthesized probe)
- Target saccharide (e.g., glucose, fructose, or sialic acid)
- High-purity water (Milli-Q or equivalent)
- Organic solvent for stock solution (e.g., DMSO, Methanol)
- Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Fluorescence spectrophotometer
- Quartz cuvettes

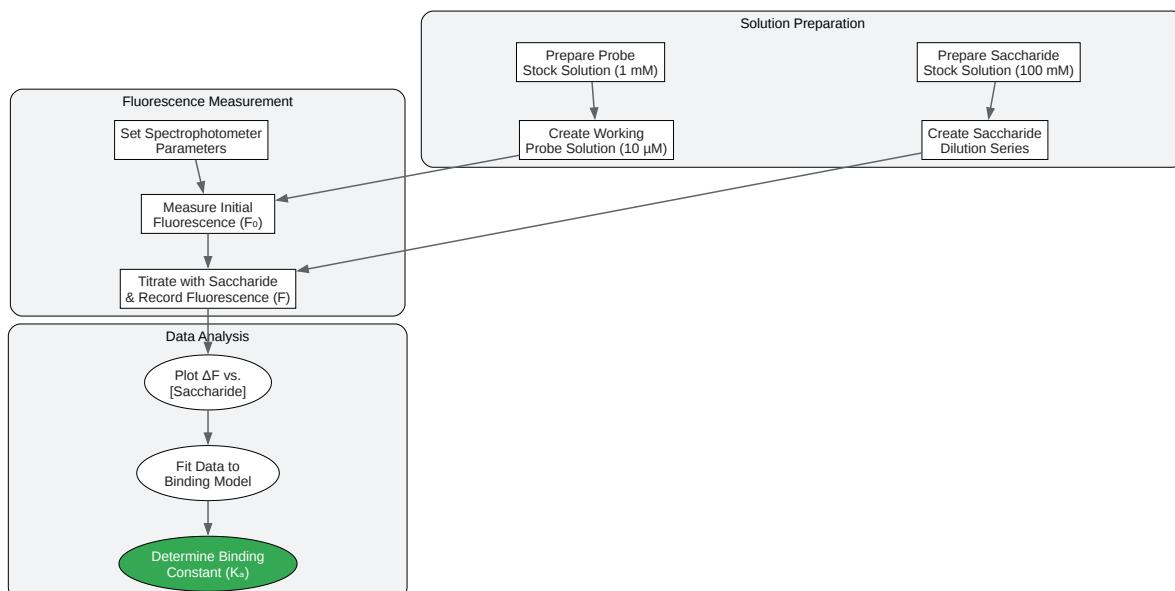
B. Preparation of Solutions:

- **Probe Stock Solution:** Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal volume of a suitable organic solvent like DMSO.
- **Saccharide Stock Solution:** Prepare a concentrated stock solution of the target saccharide (e.g., 100 mM) in the chosen buffer.
- **Working Probe Solution:** Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 μ M). Ensure the final percentage of the organic solvent is minimal (<1%) to prevent interference with the binding assay.
- **Saccharide Dilution Series:** Prepare a series of saccharide solutions at varying concentrations by performing serial dilutions of the saccharide stock solution with the buffer.

C. Fluorescence Measurement:

- Allow the fluorescence spectrophotometer's lamp to stabilize.
- Set the appropriate excitation and emission wavelengths for the specific fluorescent probe being used. Define the slit widths for both excitation and emission.
- Place a cuvette containing only the working probe solution into the spectrophotometer and record the initial fluorescence intensity (F_0).
- Sequentially add small aliquots of the concentrated saccharide solutions to the cuvette, ensuring thorough mixing after each addition.
- Record the fluorescence intensity (F) after each addition until the signal reaches a plateau, indicating saturation of the probe.

D. Data Analysis:

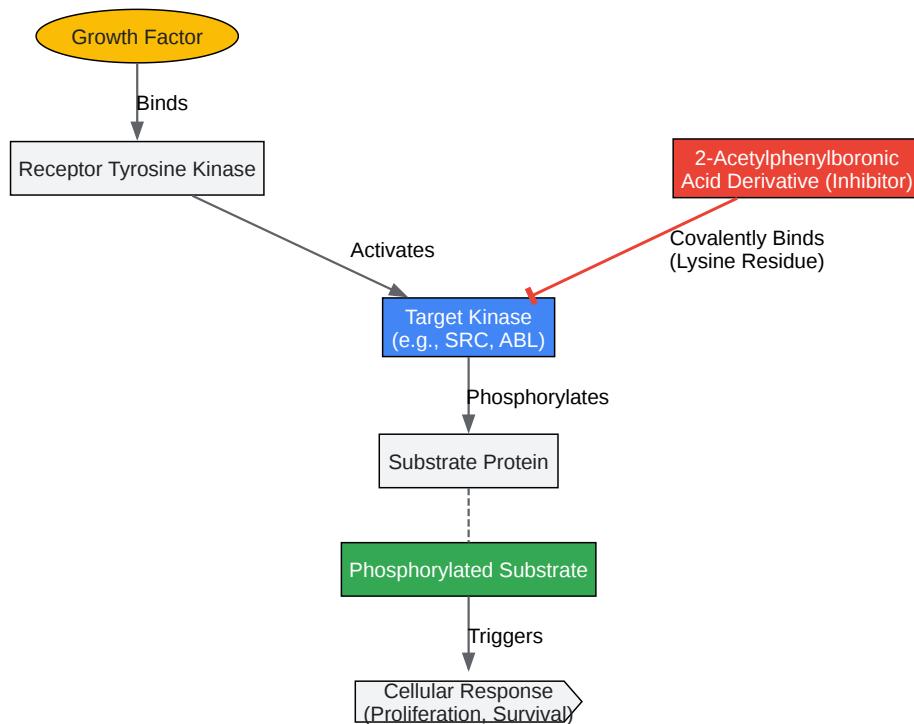

- Correct the fluorescence data for dilution effects if necessary.
- Plot the change in fluorescence intensity ($F - F_0$) against the concentration of the saccharide.

- To determine the binding affinity (association constant, K_a), fit the resulting titration curve using a suitable binding model, such as a non-linear regression to a 1:1 binding isotherm. [\[11\]](#)

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saccharide detection protocol.



[Click to download full resolution via product page](#)

Workflow for saccharide detection using a boronic acid fluorescent probe.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a drug derived from **2-acetylphenylboronic acid** covalently inhibits a kinase, thereby blocking a downstream signaling cascade. The acetyl group is modified into a reactive warhead that forms a covalent bond with a key lysine residue in the kinase's active site.

[Click to download full resolution via product page](#)

Hypothetical inhibition of a kinase signaling pathway by a boronic acid drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetylphenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 2. 2-Acetylphenylboronic acid, 96% 1 g | Contact Us | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 3. 2-Acetylphenylboronic acid | C8H9BO3 | CID 2734309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Acetylphenylboronic Acid: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057525#2-acetylphenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com